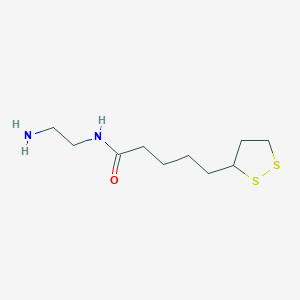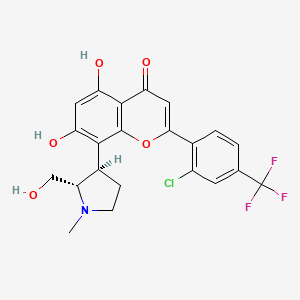
Rozex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an indoloquinolizine alkaloid similar to reserpine and is obtained from the plant Rauvolfia serpentina and other species of Rauvolfia . Anaprel is known for its ability to lower blood pressure by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anaprel involves several steps, starting from the extraction of the alkaloid from Rauvolfia serpentina. The key steps include:
Extraction: The alkaloid is extracted from the plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate the desired alkaloid.
Chemical Modification: The isolated alkaloid undergoes chemical modifications, including methylation and esterification, to produce the final compound, Anaprel.
Industrial Production Methods: Industrial production of Anaprel follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract the alkaloid from large quantities of plant material.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the compound.
Chemical Synthesis: Conducting chemical modifications in large reactors under controlled conditions to ensure high yield and purity of Anaprel.
化学反応の分析
Types of Reactions: Anaprel undergoes various chemical reactions, including:
Oxidation: Anaprel can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in Anaprel, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives and analogs of Anaprel, which may have different pharmacological activities and applications .
科学的研究の応用
Anaprel has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indoloquinolizine alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Studied for its antihypertensive properties and potential use in treating other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
Anaprel exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Anaprel reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets of Anaprel include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
類似化合物との比較
- Enalapril
- Lisinopril
- Captopril
- Ramipril
Anaprel’s uniqueness lies in its natural origin and its specific chemical structure, which may offer distinct pharmacological benefits compared to its synthetic counterparts.
特性
分子式 |
C35H42N2O9 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
methyl 6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+ |
InChIキー |
SZLZWPPUNLXJEA-JXMROGBWSA-N |
異性体SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC |
正規SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)


![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)



![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
